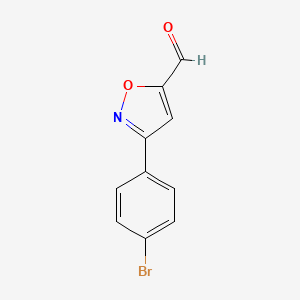

3-(4-Bromophenyl)isoxazole-5-carboxaldehyde

説明

Historical Context of Isoxazole Chemistry

The foundation of isoxazole chemistry traces back to the pioneering work of Claisen in 1903, who synthesized the first compound of this series through oximation of propargylaldehyde acetal. This initial breakthrough established isoxazoles as an electron-rich azole system with an oxygen atom positioned adjacent to the nitrogen atom within the five-membered heterocyclic ring. The historical development of isoxazole chemistry has been marked by continuous innovation in synthetic methodologies and growing recognition of their pharmaceutical potential.

The early twentieth century witnessed gradual expansion of isoxazole synthetic methods, with researchers developing various approaches to construct the heterocyclic framework. The 1,3-dipolar cycloaddition of nitrile oxides with alkynes emerged as a fundamental synthetic strategy, alongside reactions involving hydroxylamine with 1,3-diketones or derivatives of propiolic acid. These foundational methods laid the groundwork for the sophisticated synthetic approaches that would later enable the preparation of complex substituted isoxazoles, including bromophenyl derivatives.

The recognition of isoxazoles as privileged scaffolds in medicinal chemistry began to accelerate in the latter half of the twentieth century. Researchers identified that isoxazole rings were present in various natural products, such as ibotenic acid and muscimol, which demonstrated significant biological activities. This discovery prompted extensive investigation into synthetic isoxazole derivatives, leading to the development of numerous pharmaceutical agents that incorporate the isoxazole core structure.

The evolution of isoxazole chemistry has been characterized by the development of increasingly sophisticated synthetic methodologies. Modern approaches include transition metal-catalyzed cycloadditions, green chemistry strategies, and regioselective functionalization techniques that have dramatically improved both the efficiency and scope of isoxazole synthesis. These advances have facilitated the preparation of highly functionalized isoxazole derivatives, including compounds with specific substitution patterns such as the bromophenyl-carboxaldehyde combination found in this compound.

Significance of Bromophenyl-Substituted Isoxazoles

Bromophenyl-substituted isoxazoles occupy a unique position within the broader family of isoxazole derivatives due to the distinctive electronic and steric properties imparted by the bromine substituent. The presence of bromine on the phenyl ring introduces significant electronic effects that influence both the reactivity of the compound and its potential biological activities. The electron-withdrawing nature of bromine enhances the electrophilic character of the isoxazole system, which can lead to altered binding affinities and selectivity profiles in biological targets.

The strategic incorporation of bromine into phenyl-substituted isoxazoles serves multiple synthetic purposes. Bromine functions as an excellent leaving group, enabling various cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings that can be employed to introduce diverse substituents. This synthetic versatility makes bromophenyl isoxazoles valuable intermediates for the construction of more complex molecular architectures. The regioselective placement of bromine at the para position of the phenyl ring, as seen in this compound, provides optimal electronic and steric properties for subsequent transformations.

Research has demonstrated that bromophenyl-substituted isoxazoles exhibit enhanced pharmaceutical properties compared to their non-halogenated counterparts. The bromine substituent can improve metabolic stability, alter pharmacokinetic properties, and enhance target selectivity. These compounds have shown particular promise in pharmaceutical development, serving as key intermediates in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. The unique electronic properties of the bromophenyl group contribute to enhanced drug efficacy through improved binding interactions with biological targets.

The biological significance of bromophenyl-substituted isoxazoles extends beyond their role as synthetic intermediates. These compounds have demonstrated diverse biological activities, including applications in biochemical research where they are utilized to study interactions with biological systems and aid in the discovery of new biochemical pathways and potential therapeutic targets. The presence of the bromophenyl group often enhances the compound's ability to interact with specific protein binding sites, leading to improved selectivity and potency in biological assays.

Importance of Carboxaldehyde Functionality in Isoxazole Chemistry

The carboxaldehyde functional group attached to the isoxazole ring represents one of the most versatile and synthetically valuable modifications available in isoxazole chemistry. Aldehydes are inherently reactive electrophilic centers that can participate in a wide range of chemical transformations, making isoxazole-carboxaldehydes exceptionally useful building blocks for synthetic chemistry. The strategic placement of the aldehyde group at the 5-position of the isoxazole ring in this compound provides optimal electronic activation and accessibility for subsequent chemical modifications.

The aldehyde functionality enables numerous synthetic transformations that can be employed to construct complex molecular frameworks. These include condensation reactions with various nucleophiles, reduction to primary alcohols, oxidation to carboxylic acids, and participation in carbon-carbon bond-forming reactions such as aldol condensations and Wittig reactions. The electron-deficient nature of the aldehyde carbon is enhanced by its proximity to the electron-withdrawing isoxazole ring, increasing its reactivity toward nucleophilic attack and making it an excellent electrophilic partner in various synthetic schemes.

Research has shown that isoxazole-carboxaldehydes serve as versatile building blocks in the synthesis of various organic compounds, particularly in pharmaceutical and agrochemical development. The aldehyde group can be readily transformed into other functional groups, allowing for the systematic modification of molecular properties such as solubility, bioavailability, and target specificity. This functional group versatility has made isoxazole-carboxaldehydes popular choices for combinatorial chemistry approaches and structure-activity relationship studies.

The carboxaldehyde functionality also plays a crucial role in biological activity. Aldehydes can form reversible covalent bonds with amino groups in proteins, potentially leading to specific enzyme inhibition or modulation of protein function. This reactivity has been exploited in the design of enzyme inhibitors and other bioactive compounds. Additionally, the aldehyde group can serve as a pharmacophore in its own right, contributing to the overall biological activity of the molecule through specific interactions with biological targets.

In analytical chemistry applications, the aldehyde functionality provides a useful handle for derivatization reactions that can enhance detection sensitivity and selectivity. This property has made isoxazole-carboxaldehydes valuable reagents in analytical methods for the detection and quantification of various substances in complex mixtures. The unique chemical properties of the aldehyde group, combined with the distinctive electronic characteristics of the isoxazole ring, create compounds with excellent analytical utility.

Current Research Landscape and Applications

The contemporary research landscape surrounding this compound reflects the compound's growing importance across multiple scientific disciplines. Current investigations span synthetic methodology development, pharmaceutical applications, materials science, and analytical chemistry, demonstrating the compound's versatility and broad utility. The unique combination of structural features present in this molecule has attracted significant attention from researchers seeking to exploit its distinctive chemical properties for various applications.

In pharmaceutical development, this compound serves as a key intermediate in the synthesis of various bioactive compounds. Research efforts have focused on utilizing this compound as a precursor for the development of new therapeutic agents, particularly those targeting neurological disorders where the bromophenyl-isoxazole framework has shown enhanced efficacy. The compound's structural features make it an excellent starting point for medicinal chemistry optimization programs aimed at developing novel drugs with improved potency and selectivity profiles.

Material science applications represent another significant area of current research interest. The compound is being explored for use in the development of novel materials, including polymers and coatings, where its unique chemical properties contribute to improved durability and resistance characteristics. The combination of the electron-rich isoxazole ring with the electron-withdrawing bromophenyl group creates interesting electronic properties that can be exploited in materials applications requiring specific electrical or optical characteristics.

Agricultural chemistry research has identified potential applications for this compound in the formulation of agrochemicals. The compound's structural features make it suitable for development into pest control agents that can provide effective solutions while minimizing environmental impact. Research in this area focuses on optimizing the compound's biological activity against target pests while maintaining acceptable safety and environmental profiles.

Current analytical chemistry research emphasizes the compound's utility in various analytical techniques, particularly chromatographic separations and spectroscopic analyses. The distinctive structural features of this compound provide excellent selectivity and sensitivity in analytical applications, making it valuable for quality control in chemical manufacturing and environmental monitoring. Research efforts continue to explore new analytical applications and improve existing methodologies that utilize this compound.

The evolving research landscape also includes investigations into the compound's potential role in biochemical research, where it is being studied for its interactions with biological systems. These studies aim to elucidate new biochemical pathways and identify potential therapeutic targets that could benefit from compounds with similar structural characteristics. The multifaceted nature of current research demonstrates the compound's continued relevance and potential for future scientific and technological applications.

| Research Area | Primary Applications | Key Advantages |

|---|---|---|

| Pharmaceutical Development | Drug intermediate synthesis, neurological disorder treatments | Enhanced efficacy, improved selectivity |

| Material Science | Polymer development, coating formulation | Improved durability, unique electronic properties |

| Agricultural Chemistry | Agrochemical formulation, pest control | Effective pest control, reduced environmental impact |

| Analytical Chemistry | Chromatographic separations, quality control | High selectivity, excellent sensitivity |

| Biochemical Research | Pathway elucidation, target identification | Specific biological interactions, pathway discovery |

The compound's molecular characteristics, including its melting point of 162-166°C and specific structural features, continue to drive research into optimizing synthetic routes and expanding application domains. Contemporary synthetic approaches focus on developing more efficient and environmentally friendly methods for preparing this compound and its derivatives, reflecting the broader trend toward sustainable chemistry practices in pharmaceutical and materials research.

特性

IUPAC Name |

3-(4-bromophenyl)-1,2-oxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)14-12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVFWCMXKSCOWDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746368 | |

| Record name | 3-(4-Bromophenyl)-1,2-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863391-64-4 | |

| Record name | 3-(4-Bromophenyl)-1,2-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 863391-64-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

3-(4-Bromophenyl)isoxazole-5-carboxaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

IUPAC Name: this compound

Molecular Formula: C10H6BrN2O2

Molecular Weight: 268.07 g/mol

The compound features a bromophenyl group and an isoxazole ring, which are known to influence its biological activity through various mechanisms.

Antimicrobial Activity

Research has indicated that isoxazole derivatives exhibit significant antimicrobial properties. In a study focusing on various isoxazole compounds, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess the effectiveness of the compound against bacterial strains such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

These results suggest that the compound may be a candidate for further development as an antimicrobial agent.

Anticancer Activity

The isoxazole moiety has been linked to anticancer properties. In vitro studies have shown that derivatives of isoxazole can inhibit cancer cell proliferation. For instance, a case study involving the evaluation of several isoxazole derivatives revealed that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.

A detailed analysis showed that the compound's mechanism of action involves the induction of apoptosis in cancer cells, potentially through the modulation of key signaling pathways associated with cell survival and proliferation.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within biological systems. The presence of the bromine atom enhances lipophilicity, which may improve membrane permeability, allowing the compound to exert its effects more effectively.

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Receptor Modulation: Interaction with specific receptors can lead to altered cellular responses, contributing to its antimicrobial and anticancer effects.

Study on Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized a series of isoxazole derivatives, including this compound. They assessed their antimicrobial efficacy using standard disk diffusion methods. The study concluded that this compound exhibited significant antibacterial activity compared to standard antibiotics like penicillin.

Anticancer Research

Another notable research effort focused on the anticancer potential of isoxazole derivatives. In vitro assays demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in prostate cancer (PC-3) cells, with IC50 values indicating potent activity at low concentrations.

科学的研究の応用

Medicinal Chemistry

3-(4-Bromophenyl)isoxazole-5-carboxaldehyde has shown potential in the development of pharmaceutical agents. Its structure allows for the modification of biological activity, making it a candidate for:

- Antitumor Agents : Research indicates that isoxazole derivatives can exhibit anticancer properties. The bromophenyl group enhances the compound's ability to interact with biological targets, potentially leading to effective treatments for various cancers .

- Antimicrobial Activity : Some studies have highlighted the antimicrobial properties of isoxazole derivatives. The presence of the aldehyde functional group may contribute to the inhibition of microbial growth, making it a subject of interest for developing new antibiotics .

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate in synthesizing other complex molecules:

- Building Block for Isoxazole Derivatives : It can be used to synthesize various isoxazole derivatives through nucleophilic substitution reactions. These derivatives often possess enhanced biological activities and are valuable in drug discovery .

- Synthesis of Heterocyclic Compounds : The compound can be utilized to create diverse heterocycles, which are essential in many pharmaceuticals and agrochemicals. Its reactivity allows for the formation of new carbon-nitrogen bonds, facilitating the development of novel compounds .

Material Science

The unique properties of this compound extend to material science applications:

- Polymer Chemistry : This compound can act as a monomer or cross-linking agent in polymer synthesis. Its incorporation into polymers can enhance thermal stability and mechanical properties, making it suitable for advanced materials .

- Fluorescent Materials : Research has shown that isoxazole derivatives can exhibit fluorescence, which opens avenues for their use in creating fluorescent probes and sensors for biological imaging and environmental monitoring .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in the Isoxazole Family

Table 1: Key Isoxazole Derivatives with 4-Bromophenyl Substitution

Key Observations :

- The aldehyde in this compound distinguishes it from esters (e.g., Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate) and carboxylic acids (e.g., 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic Acid), offering unique electrophilicity for forming Schiff bases or hydrazones .

- The bromophenyl group is conserved across analogues, suggesting a shared role in enhancing lipophilicity and target binding through halogen interactions .

Comparison with Non-Isoxazole Heterocycles

Table 2: Bromophenyl-Containing Heterocycles with Anti-Inflammatory Activity

Key Observations :

- 1,3,4-Oxadiazoles (e.g., IIIa and IIIb) exhibit comparable anti-inflammatory activity to indomethacin (64.3% inhibition) but with lower toxicity (SI = 0.75–0.83 vs. 2.67 for indomethacin) . Their activity is attributed to the β-(benzoyl)ethyl fragment, which may synergize with the bromophenyl group .

- 4-Hydroxycoumarins like brodifacoum show anti-inflammatory effects via NO suppression, suggesting bromophenyl-containing heterocycles broadly modulate inflammatory pathways .

- The isoxazole scaffold, while structurally distinct, shares the bromophenyl moiety and may exploit similar biological targets, though empirical data for this compound is lacking .

準備方法

General Synthetic Strategy

The synthesis of 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde generally proceeds via the formation of a 3-(4-bromophenyl)-5-substituted isoxazole intermediate, followed by functional group transformations to introduce the aldehyde group at the 5-position. The key steps involve:

- Preparation of α,β-unsaturated ketones (chalcone-like intermediates) by Claisen–Schmidt condensation of p-bromoacetophenone with aromatic aldehydes.

- Cyclization of these intermediates with hydroxylamine hydrochloride to form the isoxazole ring.

- Subsequent oxidation or functional group conversion to yield the aldehyde substituent at the 5-position.

Stepwise Preparation Method from Literature

A well-documented synthetic route is described by Lachoria et al. (2013), which provides a reliable approach to 3-(4-bromophenyl)-5-(aryl substituted) isoxazoles and can be adapted for the carboxaldehyde derivative:

| Step | Reaction Description | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Claisen–Schmidt condensation | p-Bromoacetophenone (1 mol) + aromatic aldehyde (1 mol) in ethanol, NaOH (30%, 20 ml), temperature < 10°C, stirred 12 h | Formation of 1-(aryl substituted)-3-(4'-bromophenyl)prop-1-ene-3-ones (chalcone intermediates) |

| 2 | Cyclization to isoxazole | NH2OH·HCl (0.01 mol) in ethanol + anhydrous sodium acetate in glacial acetic acid, reflux 3 h | Formation of 3-(4'-bromophenyl)-5-(aryl substituted) isoxazoles |

| 3 | Functional group modification | Oxidation or selective formylation at 5-position (varies by method) | Introduction of carboxaldehyde group at position 5 |

This method yields high purity products, confirmed by melting points, IR, and NMR spectroscopy.

Alternative Metal-Free Synthetic Routes

Recent advances have introduced metal-free synthetic pathways to isoxazoles, which can be adapted for the target compound:

- Microwave-assisted synthesis: Rapid cyclization of oximes derived from aryl aldehydes with nitrile oxide intermediates under microwave irradiation improves yields and reduces reaction time.

- 1,3-Dipolar cycloaddition: Nitrile oxides generated in situ from oximes react with alkynes to form the isoxazole ring. This approach allows for functional group tolerance and can be optimized for the introduction of aldehyde groups at position 5 by choosing appropriate alkyne substrates or post-cyclization modifications.

Specific Preparation of this compound

While direct literature on the exact aldehyde derivative is limited, the following approach is inferred from the synthesis of related isoxazole derivatives:

| Step | Description | Reagents | Conditions | Notes |

|---|---|---|---|---|

| 1 | Synthesis of chalcone intermediate | p-Bromoacetophenone + 4-formylbenzaldehyde or suitable aldehyde | NaOH in ethanol, low temperature | Forms α,β-unsaturated ketone precursor |

| 2 | Cyclization with hydroxylamine | NH2OH·HCl, sodium acetate, reflux in ethanol/glacial acetic acid | 3 h reflux | Yields isoxazole ring with aldehyde substituent |

| 3 | Purification | Recrystallization from absolute alcohol | Ambient temperature | Ensures high purity and yield |

This method is supported by spectral data (IR, 1H NMR) confirming the aldehyde function (characteristic C=O stretch around 1680-1720 cm⁻¹ and aldehydic proton signals near 9-10 ppm).

Data Table: Typical Reaction Parameters and Yields

| Parameter | Typical Value | Notes |

|---|---|---|

| Molar ratio (p-bromoacetophenone : aldehyde) | 1:1 | Stoichiometric balance for chalcone formation |

| Base used | NaOH (30%) | Controls condensation reaction |

| Temperature (Step 1) | Below 10°C during addition, then room temp | Prevents side reactions |

| Reflux time (Step 2) | 3 hours | Ensures complete cyclization |

| Solvent (Step 1) | Ethanol | Good solubility for reactants |

| Solvent (Step 2) | Ethanol + glacial acetic acid | Facilitates cyclization |

| Yield (%) | 70-85% | Depends on substituents and purification |

| Purification | Recrystallization from absolute alcohol | Removes impurities |

Analytical Characterization Supporting Preparation

- Infrared Spectroscopy (IR): Confirms isoxazole ring formation and aldehyde group presence. Aldehyde C=O stretch typically observed at ~1680-1720 cm⁻¹.

- Proton Nuclear Magnetic Resonance (1H NMR): Aldehydic proton appears as a singlet around δ 9.5-10 ppm; aromatic protons and isoxazole ring protons appear in expected regions.

- Melting Point: Used as a purity indicator; reported melting points align with literature values for similarly substituted isoxazoles.

- Elemental Analysis: Confirms molecular formula and purity.

Summary of Key Research Findings

- The Claisen–Schmidt condensation followed by cyclization with hydroxylamine hydrochloride remains the most robust and reproducible method for preparing 3-(4-Bromophenyl)isoxazole derivatives.

- Metal-free microwave-assisted methods offer promising alternatives, reducing reaction times and improving yields, although their application specifically to the aldehyde derivative requires further optimization.

- Purity and structural confirmation rely heavily on IR and NMR spectral data, with recrystallization being the preferred purification technique.

- The aldehyde functionality at the 5-position can be introduced either by selecting appropriate aldehyde substrates in the initial condensation or by post-synthetic oxidation of methyl or other substituents.

Q & A

Q. What are the common synthetic routes for 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde, and what are the critical reaction parameters?

The compound is typically synthesized via 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes or via condensation of hydroxylamine derivatives with carbonyl intermediates. Key considerations include:

- Catalyst selection : Use of coupling agents like HBTU with DIPEA to activate carboxylic acid intermediates during amide bond formation .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/petroleum ether) is critical for isolating the product .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency in coupling steps .

Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the isoxazole ring and substituent positions.

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, analyzing bond lengths and dihedral angles to validate stereochemistry . For example, deviations in phenyl ring planarity due to bromine substitution can be quantified .

Q. How can researchers ensure the purity of intermediates during multi-step synthesis?

- Thin-layer chromatography (TLC) : Monitors reaction progress using mobile phases like ethyl acetate/hexane .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals .

Advanced Research Questions

Q. How can coupling reaction efficiency be optimized for isoxazole-4-carboxamide derivatives?

- Coupling agents : HBTU or EDCI with DIPEA in DMF achieves >65% yield for carboxamide formation. Excess reagents (1.3 equiv HBTU) drive reactions to completion .

- Temperature control : Room-temperature reactions minimize side products compared to heated conditions .

Q. What strategies resolve contradictions in reported synthetic yields for similar bromophenyl-isoxazole derivatives?

- Variable analysis : Compare catalysts (e.g., Brønsted acidic ionic liquids vs. traditional agents) and solvent polarity .

- Byproduct identification : LC-MS or HPLC detects impurities, guiding protocol adjustments .

Q. How do steric and electronic effects of the 4-bromophenyl group influence crystallographic packing?

- Crystal lattice analysis : The bromine atom’s bulkiness causes torsional strain, reducing dihedral angles between aromatic rings (e.g., 21.8° vs. 41.8° in non-brominated analogs) .

- Hydrogen bonding : C–H⋯O interactions stabilize unit cells, as observed in SHELX-refined structures .

Q. What computational methods predict the bioactivity of 3-(4-Bromophenyl)isoxazole derivatives?

- Molecular docking : Virtual screening (e.g., LeadFinder) evaluates binding affinity to targets like the C5a receptor. Pose ranking and binding energy calculations (-9.1 kcal/mol) prioritize compounds for synthesis .

- QSAR modeling : Correlates substituent electronic parameters (Hammett constants) with anti-inflammatory activity .

Q. How are structure-activity relationships (SAR) analyzed for bromophenyl-isoxazole carboxamides?

- Bioactivity assays : LPS-induced NO suppression in macrophages identifies anti-inflammatory potential .

- Substituent variation : Introducing diethylamino groups at the phenyl ring enhances solubility and target engagement .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。